Cas no 2703760-92-1 (5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2703760-92-1
- EN300-33367757
- 5-[(4,4-difluoropiperidin-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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- インチ: 1S/C18H18F2N4O4/c19-18(20)5-6-21-8-13(18)22-9-1-2-10-11(7-9)17(28)24(16(10)27)12-3-4-14(25)23-15(12)26/h1-2,7,12-13,21-22H,3-6,8H2,(H,23,25,26)
- InChIKey: ROVLVCPNQLNGAW-UHFFFAOYSA-N
- ほほえんだ: FC1(CCNCC1NC1C=CC2C(N(C(C=2C=1)=O)C1C(NC(CC1)=O)=O)=O)F
計算された属性
- せいみつぶんしりょう: 392.12961139g/mol
- どういたいしつりょう: 392.12961139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 108Ų
5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33367757-1g |
5-[(4,4-difluoropiperidin-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703760-92-1 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-33367757-1.0g |
5-[(4,4-difluoropiperidin-3-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703760-92-1 | 1g |
$0.0 | 2023-05-24 |
5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Recent Advances in the Study of 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2703760-92-1)
The compound 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 2703760-92-1) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of several studies aimed at exploring its potential therapeutic applications, particularly in the context of targeted protein degradation and oncology.
Recent research has focused on the molecular mechanisms underlying the biological activity of this compound. Studies have demonstrated its ability to act as a proteolysis-targeting chimera (PROTAC), a class of molecules designed to selectively degrade target proteins. The compound's structure, which includes a 2,6-dioxopiperidin-3-yl moiety, is critical for its interaction with the ubiquitin-proteasome system, facilitating the degradation of specific proteins implicated in disease pathways.
In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione exhibited potent activity against certain cancer cell lines, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Further investigations have explored the compound's potential in addressing drug resistance, a significant challenge in cancer therapy. A recent preprint on bioRxiv detailed how this molecule could overcome resistance mechanisms by degrading key oncogenic proteins that are often upregulated in resistant tumors. This finding opens new avenues for the development of next-generation therapeutics for refractory cancers.
Despite these promising results, challenges remain. The specificity of the compound's protein degradation activity and potential off-target effects are areas of ongoing research. Additionally, the optimization of its chemical structure to enhance potency and reduce toxicity is a key focus for future studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione represents a significant advancement in the field of targeted protein degradation. Its unique mechanism of action and promising preclinical data underscore its potential as a therapeutic agent. Continued research and development will be essential to fully realize its clinical potential and address the remaining challenges.
2703760-92-1 (5-(4,4-difluoropiperidin-3-yl)amino-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione) 関連製品
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